molecular formula C12H8N2O5 B14000004 (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate CAS No. 71847-98-8

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate

Cat. No.: B14000004
CAS No.: 71847-98-8
M. Wt: 260.20 g/mol
InChI Key: GNZBNIWVNPVEHL-UHFFFAOYSA-N
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Description

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate is a specialized organic ester combining a 2-pyridone ring with a 4-nitrobenzoate group. This molecular architecture makes it a valuable building block in medicinal chemistry and chemical biology research. The 4-nitrobenzoate group is a well-known component in chemical synthesis, often utilized in the development of more complex molecular structures, such as the benzoate tethers found in novel drug candidates . Compounds featuring pyridine and benzoate motifs are frequently explored as potential enzyme inhibitors. For instance, structurally related heterocyclic hybrids have demonstrated significant activity as epidermal growth factor receptor (EGFR) inhibitors, which is a prominent target in anticancer drug discovery, showing potential in inhibiting downstream signaling pathways like PI3K/AKT/mTOR . Furthermore, the 2-oxo (or pyridone) moiety is a key pharmacophore in many bioactive molecules and is a common feature in privileged scaffolds like the 1H-pyrazolo[3,4-b]pyridines, which are investigated for their tyrosine kinase inhibitory activity . Researchers can employ this reagent in the click synthesis of complex heterocyclic systems , as a precursor for metal ligand complexes in catalysis , or as a standard in analytical method development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

71847-98-8

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C12H8N2O5/c15-11-10(2-1-7-13-11)19-12(16)8-3-5-9(6-4-8)14(17)18/h1-7H,(H,13,15)

InChI Key

GNZBNIWVNPVEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate generally involves the esterification of 4-nitrobenzoic acid derivatives with 2-oxo-1H-pyridin-3-ol or its equivalents. The key challenge lies in activating the carboxylic acid group of the 4-nitrobenzoate to facilitate nucleophilic attack by the pyridinone hydroxyl group.

Esterification via Acid Chloride Intermediate

One classical approach is the conversion of 4-nitrobenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. The acid chloride then reacts with 2-oxo-1H-pyridin-3-ol to form the ester.

  • Reagents and Conditions:

    • 4-nitrobenzoic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or chloroform.
    • The acid chloride intermediate is then reacted with 2-oxo-1H-pyridin-3-ol in the presence of a base such as triethylamine to scavenge the released HCl.
    • The reaction is typically carried out at low temperatures (0°C to room temperature) to control reactivity and minimize side reactions.
  • Advantages:

    • High reactivity of acid chlorides leads to good yields.
    • Reaction times are relatively short.
  • Limitations:

    • Acid chlorides are moisture-sensitive and require strict anhydrous conditions.
    • Use of corrosive reagents like thionyl chloride.

Direct Esterification Using Coupling Agents

Alternatively, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used to activate the carboxylic acid group of 4-nitrobenzoic acid for esterification with 2-oxo-1H-pyridin-3-ol.

  • Reagents and Conditions:

    • 4-nitrobenzoic acid, 2-oxo-1H-pyridin-3-ol, and coupling agent (EDCI or DCC) are combined in a polar aprotic solvent such as dichloromethane or DMF.
    • A catalytic amount of DMAP (4-dimethylaminopyridine) is often added to enhance reaction rate.
    • Reaction is conducted at room temperature or slightly elevated temperatures.
  • Advantages:

    • Mild reaction conditions.
    • Avoids use of acid chlorides and corrosive reagents.
  • Limitations:

    • Formation of urea byproducts (from DCC) that require removal.
    • Sometimes longer reaction times.

Nucleophilic Substitution Route via Activated Esters

An alternative method involves preparing an activated ester intermediate such as a p-nitrophenyl ester of 2-oxo-1H-pyridin-3-carboxylic acid, which then undergoes nucleophilic substitution with 4-nitrobenzoate salts.

  • This method is less common for this compound but is referenced in related ester preparations.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield (%)
Acid Chloride Esterification Thionyl chloride or oxalyl chloride; 2-oxo-1H-pyridin-3-ol; base (e.g., triethylamine); inert solvent; 0–25°C High reactivity; good yields Moisture sensitive; corrosive reagents 70–90 (reported for similar esters)
Coupling Agent Esterification EDCI or DCC; DMAP catalyst; polar aprotic solvent; room temperature Mild conditions; avoids acid chlorides Byproduct removal; longer reaction times 60–85 (reported for related esters)
Activated Ester Substitution p-Nitrophenyl ester intermediates; nucleophilic substitution Selective; useful for complex molecules Multi-step; less common for this compound Variable

Research Results and Observations

  • Patents describe processes for preparing esters involving nitrobenzoate derivatives and pyridinone moieties, emphasizing the use of potassium tert-butoxide in polar aprotic solvents for salt formation and further transformations.
  • Reduction of nitro groups in related compounds using Raney nickel or Pd/C under hydrogen pressure is effective, indicating the stability of the ester linkage under these conditions.
  • Esterification catalysts such as thionyl chloride and concentrated sulfuric acid are noted as suitable for activating carboxylic acids in similar systems.
  • The choice of solvent is critical; chloroform, ketone solvents, ethers, and polar aprotic solvents are commonly employed to optimize reaction rates and yields.
  • No direct, detailed experimental procedure exclusively for (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate was found in open literature, but the above methods are standard and applicable based on chemical principles and related compound syntheses.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural Analogs: Pyridinone and Pyrrole Derivatives

4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile () shares a nitrobenzylidene group with the target compound but differs in its heterocyclic core. Key comparisons include:

  • Core Structure: The analog features a pyrrole ring (with a fused oxo group and nitrile substituent) instead of a pyridine ring.
  • Biological Relevance: Oxopyrroles are intermediates in bioactive compounds and pigments . The pyridinone moiety in the target compound may similarly serve as a precursor for pharmaceuticals or dyes, though its specific applications remain unexplored in the evidence.
  • Substituent Effects : The nitrobenzylidene group in the analog introduces conjugation and planarity, which could enhance UV absorption or catalytic properties compared to the ester-linked nitrobenzoate group in the target compound.

Table 1: Structural Comparison

Compound Core Heterocycle Nitro Group Position Key Functional Groups Reference
(2-Oxo-1H-pyridin-3-yl) 4-nitrobenzoate Pyridine Para (C4) Ester, 2-oxo N/A
4-Methyl-5-(4-nitrobenzylidene)-pyrrole Pyrrole Para (C4) Nitrile, oxo, nitrobenzylidene

Positional Isomers: Nitrobenzoate Derivatives

Bioreporter Specificity Studies () highlight the critical role of nitro group positioning:

  • This suggests para-substitution may reduce compatibility with certain bacterial recognition systems.
  • Other Structural Variants : Compounds like 2,4-dinitrobenzoate and hydroxy-nitrobenzoates (e.g., 5-hydroxy-2-nitrobenzoate) also fail to activate the bioreporter, indicating that additional substituents or nitro group positions disrupt molecular recognition .

Metabolic and Environmental Relevance

4-Nitrobenzoate Degradation Pathways ():

  • Bacterial Degradation: Pseudomonas sp. strain TW3 and Comamonas acidovorans NBA10 metabolize 4-nitrobenzoate via NAD(P)+-independent dehydrogenases . The esterified form (target compound) may require prior hydrolysis to 4-nitrobenzoate for biodegradation, implying slower environmental breakdown compared to non-ester analogs.
  • Comparison with 4-Nitrotoluene: While 4-nitrotoluene is degraded to 4-nitrobenzoate in some strains, the target compound’s pyridinone group introduces steric and electronic barriers that may hinder analogous enzymatic processing .

Key Research Findings and Implications

Heterocyclic Core: The pyridinone moiety may enhance stability or alter solubility compared to pyrrole-based analogs, though direct data are lacking .

Environmental Fate : Esterification likely delays microbial degradation, increasing environmental persistence relative to free 4-nitrobenzoate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification between 2-oxo-1H-pyridin-3-ol and 4-nitrobenzoyl chloride. Key parameters include:

  • Catalyst : Use DMAP (4-dimethylaminopyridine) or pyridine to neutralize HCl byproducts .
  • Solvent : Anhydrous dichloromethane or THF under inert atmosphere to prevent hydrolysis .
  • Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (retention time ~8.2 min using a C18 column, 70:30 acetonitrile/water) .

Q. How should researchers characterize the thermal stability of (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Expect decomposition onset near 180–200°C based on analogous 4-nitrobenzoate esters .
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to determine activation energy (Ea) for decomposition, ensuring isoconversional consistency across heating rates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent ester hydrolysis or nitro group degradation .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to reduce nitro group toxicity .

Advanced Research Questions

Q. How can structural modifications of (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate enhance its bioactivity?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinone ring to modulate electronic effects, improving binding to biological targets .
  • Hybridization : Attach pharmacophores like thiazole or coumarin moieties via Mannich reactions to explore synergistic effects .
  • Validation : Test modified analogs for antimicrobial activity using microdilution assays (MIC against S. aureus and E. coli) .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare NMR (¹H/¹³C), FTIR (C=O stretch ~1720 cm⁻¹), and HRMS (theoretical [M+H]+: 289.06) to confirm structural consistency .
  • Crystallography : Solve single-crystal X-ray structures to unambiguously assign stereochemistry and hydrogen-bonding networks .
  • Data Reprodubility : Use standardized solvents (e.g., deuterated DMSO-d₆ for NMR) and report experimental conditions (e.g., pH, temperature) to mitigate variability .

Q. How can computational modeling predict the reactivity of (2-oxo-1H-pyridin-3-yl) 4-nitrobenzoate in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Reaction Pathway Simulation : Model ester hydrolysis kinetics under acidic/basic conditions using Gaussian or ORCA software to predict rate constants .
  • Validation : Correlate computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

  • Methodological Answer :

  • Process Optimization :
  • Workup : Use liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, gradient elution) for large-scale purification .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Impurity Profiling : Identify byproducts (e.g., unreacted 4-nitrobenzoic acid) via LC-MS and adjust stoichiometry or catalyst loading to suppress their formation .

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